3-Bromo-6-methyl-1H-indazol-5-amine
Overview
Description
“3-Bromo-6-methyl-1H-indazol-5-amine” is a heterocyclic compound that belongs to the indazole family . It is an organic compound with the CAS Number: 1000343-43-0 . The compound is typically synthesized through a reaction between 5-amino-1H-indazole and 3-bromo-6-methylbenzonitrile.
Synthesis Analysis
The synthesis of indazoles, including “3-Bromo-6-methyl-1H-indazol-5-amine”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis route involves the reaction of phenyl 6-bromo-1H-indazol-3-ylcarbamate with lithium aluminum hydride in 1,4-dioxane.
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-methyl-1H-indazol-5-amine” is represented by the formula C8H8BrN3 . The compound has a molecular weight of 226.07 .
Chemical Reactions Analysis
Indazoles, including “3-Bromo-6-methyl-1H-indazol-5-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
“3-Bromo-6-methyl-1H-indazol-5-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Antineoplastic Activity
Indazole derivatives have been synthesized and evaluated for their in vitro antineoplastic activity against various clinically isolated human cancer cell lines. The presence of certain substituents on the indazole ring can significantly affect the anti-proliferative activity, indicating potential applications in cancer therapy .
Antitumor Activity
Research has shown that indazole compounds can exhibit significant antitumor activity. The substitution pattern on the indazole ring plays a crucial role in determining the efficacy against different cancer cell lines, such as Hep-G2 (liver cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and PC3 (prostate cancer) cells .
Drug Development
Indazole compounds are often used as intermediates in the synthesis of pharmaceuticals. The bromine atom present in 3-Bromo-6-methyl-1H-indazol-5-amine makes it a valuable compound for further chemical modifications, which can lead to the development of new drugs .
Biological Probes
Due to their structural diversity and biological relevance, indazole derivatives can serve as biological probes. They can be used to study various biological pathways and processes, providing insights into cellular functions and mechanisms .
Material Science
Indazole compounds may also find applications in material science due to their unique chemical properties. They could be used in the development of new materials with specific functionalities or properties .
Chemical Research
In chemical research, 3-Bromo-6-methyl-1H-indazol-5-amine can be utilized as a building block for the synthesis of complex molecules. Its reactivity with various reagents can lead to novel reactions and mechanisms being discovered .
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, leading to alterations in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Indazole derivatives have been reported to exhibit antitumor activity . For instance, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-methyl-2H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHUNMOMXHWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646659 | |
Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-indazol-5-amine | |
CAS RN |
1000343-43-0 | |
Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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